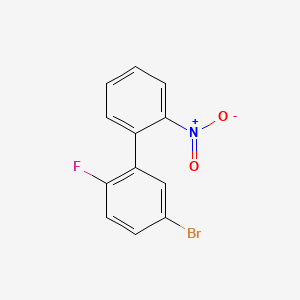![molecular formula C17H23N3O2S B14138306 4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 263402-84-2](/img/structure/B14138306.png)
4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps. One common approach is to start with the cyclization of a suitable precursor, followed by functional group modifications to introduce the amino, cyclohexyl, and other substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
科学的研究の応用
Chemistry
In chemistry, 4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its complex structure can impart specific characteristics to polymers, coatings, and other materials.
作用機序
The mechanism of action of 4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-cyclohexyl-12,12-dimethyl-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 5-(2-aminoethylthio)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific combination of functional groups and tricyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
263402-84-2 |
|---|---|
分子式 |
C17H23N3O2S |
分子量 |
333.5 g/mol |
IUPAC名 |
4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2)8-11-12(9-22-17)23-15-13(11)16(21)20(18)14(19-15)10-6-4-3-5-7-10/h10H,3-9,18H2,1-2H3 |
InChIキー |
CGSLTAGOJJOHEL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)C4CCCCC4)N)C |
溶解性 |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


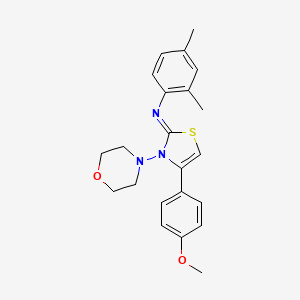
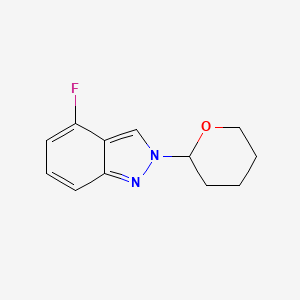
![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)
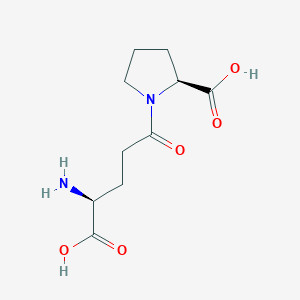
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B14138267.png)


![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![7-Chloro-3,5-dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14138297.png)
![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
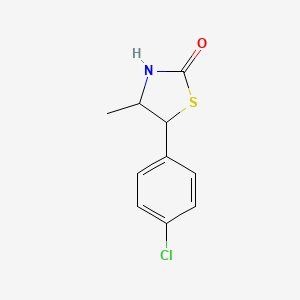
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)
